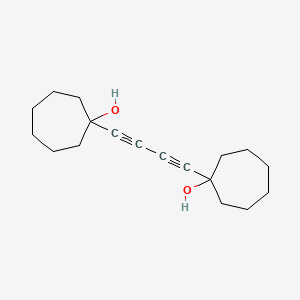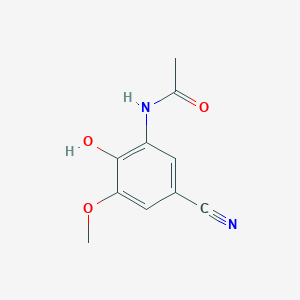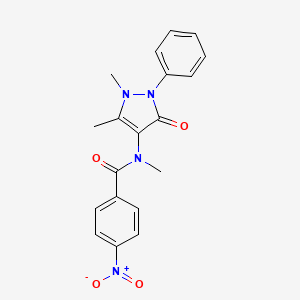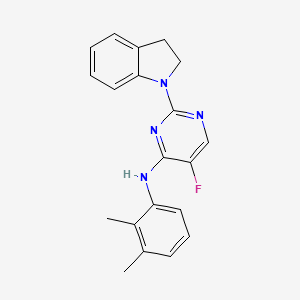
1,1'-Buta-1,3-diyne-1,4-diyldicycloheptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL is a complex organic compound characterized by its unique structure, which includes a hydroxycycloheptyl group and a butadiynyl chain
Preparation Methods
The synthesis of 1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL involves several steps:
Starting Materials: The synthesis begins with cycloheptanol and butadiyne.
Reaction Conditions: The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reactions are often conducted under controlled temperatures and pressures to optimize yield.
Major Products: The major products depend on the specific reaction conditions but can include various alcohols, ketones, and substituted derivatives.
Scientific Research Applications
1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
1-[4-(1-HYDROXYCYCLOHEPTYL)-1,3-BUTADIYNYL]-1-CYCLOHEPTANOL can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other hydroxycycloalkyl derivatives and butadiynyl-containing molecules.
Uniqueness: The unique combination of a hydroxycycloheptyl group and a butadiynyl chain distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[4-(1-hydroxycycloheptyl)buta-1,3-diynyl]cycloheptan-1-ol |
InChI |
InChI=1S/C18H26O2/c19-17(11-5-1-2-6-12-17)15-9-10-16-18(20)13-7-3-4-8-14-18/h19-20H,1-8,11-14H2 |
InChI Key |
WJIHNXLUPNQFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C#CC#CC2(CCCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11062717.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11062724.png)
![2-[4-chloro-3-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11062728.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(hexahydro-1H-azepin-1-yl)-3-(1-naphthalenylmethyl)-](/img/structure/B11062733.png)



![2,4-Diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11062748.png)


![N-(1-{1-[3-(acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidin-4-yl)-4-fluorobenzamide](/img/structure/B11062759.png)

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11062808.png)
